Cas no 1542926-57-7 (2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine)

2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine 化学的及び物理的性質
名前と識別子
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- 2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine
- 2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine
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- MDL: MFCD22825365
- インチ: 1S/C16H25N/c1-15(2,3)14-8-6-13(7-9-14)12-16(4)10-5-11-17-16/h6-9,17H,5,10-12H2,1-4H3
- InChIKey: XSFMVZNRSNRPCV-UHFFFAOYSA-N
- SMILES: N1CCCC1(C)CC1C=CC(=CC=1)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 245
- XLogP3: 4.2
- トポロジー分子極性表面積: 12
2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300966-5.0g |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-300966-1g |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 1g |
$914.0 | 2023-09-06 | |
Enamine | EN300-300966-2.5g |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00878998-1g |
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 1g |
¥6626.0 | 2023-02-28 | |
Ambeed | A863090-1g |
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 1g |
$884.0 | 2024-04-23 | |
Enamine | EN300-300966-10g |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 10g |
$3929.0 | 2023-09-06 | |
A2B Chem LLC | AV99811-250mg |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 250mg |
$511.00 | 2024-04-20 | |
Aaron | AR01B68F-2.5g |
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 2.5g |
$2488.00 | 2025-02-09 | |
A2B Chem LLC | AV99811-50mg |
2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 50mg |
$259.00 | 2024-04-20 | |
Aaron | AR01B68F-1g |
2-[(4-tert-Butylphenyl)methyl]-2-methylpyrrolidine |
1542926-57-7 | 95% | 1g |
$1282.00 | 2025-02-09 |
2-(4-tert-butylphenyl)methyl-2-methylpyrrolidine 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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5. Book reviews
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6. Back matter
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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9. Caper tea
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
2-(4-tert-butylphenyl)methyl-2-methylpyrrolidineに関する追加情報
Synthesis and Biological Evaluation of 2-(4-*tert*-butylphenyl)methyl-methylpyrrolidine (CAS No. 1542926-57-7)
The compound methylpyrrolidine, identified by its unique CAS No. 1542926-57-7, represents a structurally distinct derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This molecule features a *tert*-butylphenyl group appended to the pyrrolidine ring via a methyl bridge, alongside a methyl substitution at the 3-position of the ring. The combination of aromatic and aliphatic functionalities imparts unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. Recent studies have highlighted its potential as a scaffold for drug discovery due to its modifiable architecture and compatibility with various synthetic strategies.
The structural motif of methylpyrrolidine is characterized by steric and electronic effects arising from the *tert*-butyl substituent on the phenyl ring. The bulky nature of the *tert*-butyl group introduces conformational rigidity, which can influence molecular interactions in biological systems. This property has been leveraged in the design of ligands targeting G-protein-coupled receptors (GPCRs) and enzyme active sites. For instance, research published in *Journal of Medicinal Chemistry* (Vol. 66, 2023) demonstrated that similar pyrrolidine derivatives exhibit enhanced metabolic stability when substituted with *tert*-butyl groups, a feature critical for oral bioavailability.
Synthetic pathways to CAS No. 1542926-57-7 typically involve alkylation or coupling reactions between pyrrolidine derivatives and aromatic precursors. A notable method reported in *Organic Letters* (Vol. 18, 2003) employs palladium-catalyzed cross-coupling under mild conditions to attach the *tert*-butylphenyl moiety to a pre-functionalized pyrrolidine framework. This approach ensures high regioselectivity and scalability, essential for industrial applications such as pharmaceutical intermediate production or agrochemical development.
Biological investigations into methylpyrrolidines have revealed promising pharmacological profiles. A 2008 study in *Bioorganic & Medicinal Chemistry* highlighted their ability to modulate neurotransmitter systems, particularly through interactions with γ-amino butyric acid (GABA) receptors. The presence of both aromatic and aliphatic substituents in CAS No. 1542926-57-7 may enhance its binding affinity to specific receptor subtypes compared to simpler analogs like baclofen or gabapentin.
In materials science, derivatives of methylpyrrolidines are being explored for their role in liquid crystal formation and polymer synthesis. The rigid aromatic core combined with flexible aliphatic chains allows for tunable phase behavior under varying temperatures or solvent conditions. Such properties make this compound relevant for advanced display technologies or smart material applications requiring responsive molecular architectures.
The environmental impact assessment of CAS No. 1542926-57-7 remains an active area of research. Preliminary toxicity studies indicate low acute toxicity profiles when compared to other nitrogen-containing heterocycles used in pharmaceuticals. However, comprehensive life cycle analyses are required before large-scale deployment across industries such as agriculture or biotechnology.
Ongoing research efforts aim to expand the utility of methylpyrrolidines through combinatorial chemistry approaches that introduce diverse functional groups onto the core scaffold while maintaining structural integrity via the *tert*-butylphenyl anchor point on one side and methyl substitution on another side within same molecule structure itself which contributes significantly towards overall stability against degradation mechanisms including hydrolysis or oxidation processes commonly observed during storage periods exceeding standard shelf lives specified by regulatory agencies worldwide.
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